
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 3-position and a 1H-1,2,4-triazol-5-yl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Formation of the 1H-1,2,4-Triazole Ring: The 1H-1,2,4-triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of the Triazole and Pyridine Rings: The final step involves coupling the triazole ring to the pyridine ring, which can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Methoxy-substituted pyridine N-oxide.
Reduction: Dihydrotriazole derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into coordination polymers and metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and separation.
Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways involving pyridine and triazole derivatives.
Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the methoxy group can influence the compound’s lipophilicity and bioavailability.
類似化合物との比較
Similar Compounds
3-Methoxy-5-(1H-1,2,3-triazol-4-yl)pyridine: Similar structure but with a different triazole ring position.
3-Methoxy-5-(1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a different triazole ring position.
3-Methoxy-5-(1H-1,2,4-triazol-1-yl)pyridine: Similar structure but with a different triazole ring position.
Uniqueness
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and interactions with biological targets. This unique positioning can result in different pharmacological properties and applications compared to its analogs.
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
3-methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C8H8N4O/c1-13-7-2-6(3-9-4-7)8-10-5-11-12-8/h2-5H,1H3,(H,10,11,12) |
InChIキー |
JMTHVSKXXBRSCC-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)C2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




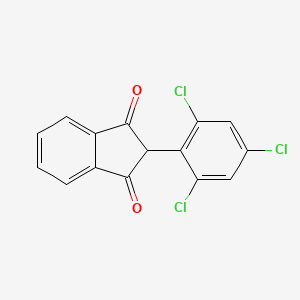


![3-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13668792.png)
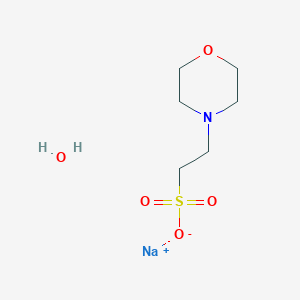

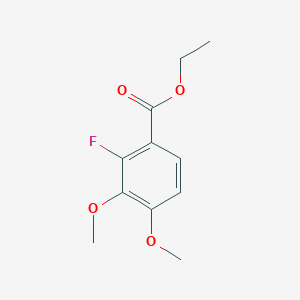
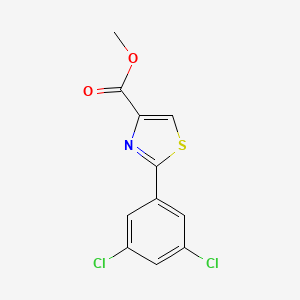
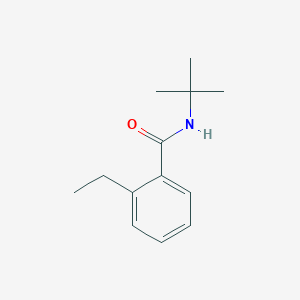


![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)
